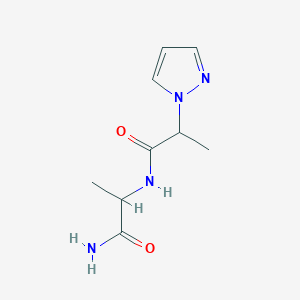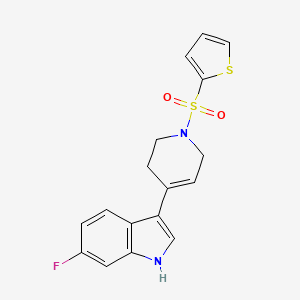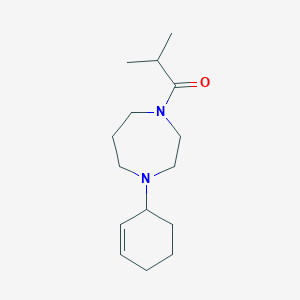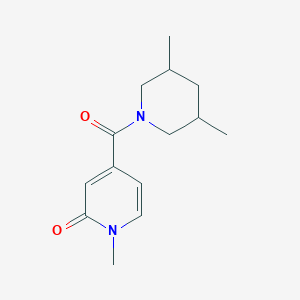
2-(2-Pyrazol-1-ylpropanoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyrazol-1-ylpropanoylamino)propanamide, also known as PAPA-NONOate, is a nitric oxide (NO) donor compound that has been widely used in scientific research. NO is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. PAPA-NONOate is a synthetic compound that releases NO in a controlled manner, allowing researchers to study the effects of NO on biological systems.
Wirkmechanismus
2-(2-Pyrazol-1-ylpropanoylamino)propanamide releases NO in a controlled manner, allowing researchers to study the effects of NO on biological systems. NO exerts its effects by activating the enzyme guanylate cyclase, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which mediates many of the physiological effects of NO.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide are primarily mediated by the release of NO. NO has been shown to have a wide range of effects on biological systems, including vasodilation, inhibition of platelet aggregation, and regulation of neurotransmission. In addition, NO has been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide is that it allows researchers to study the effects of NO in a controlled manner. This is important because NO is a highly reactive molecule that can have both beneficial and harmful effects depending on the context. 2-(2-Pyrazol-1-ylpropanoylamino)propanamide also has a long half-life, which allows for sustained NO release over a period of time. However, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has some limitations, including the fact that it can be difficult to control the rate of NO release and that it may have off-target effects.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-Pyrazol-1-ylpropanoylamino)propanamide. One area of interest is the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in the treatment of cardiovascular disease. NO has been shown to have beneficial effects on blood vessel function, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for studying these effects in more detail. Another area of interest is the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in cancer research. NO has been shown to have anti-tumor effects, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for investigating these effects in more detail. Finally, there is potential for the use of 2-(2-Pyrazol-1-ylpropanoylamino)propanamide in the treatment of neurodegenerative disorders. NO has been shown to have neuroprotective effects, and 2-(2-Pyrazol-1-ylpropanoylamino)propanamide may be a useful tool for exploring these effects further.
Synthesemethoden
2-(2-Pyrazol-1-ylpropanoylamino)propanamide can be synthesized using a variety of methods, but the most common one involves the reaction between 2-(pyrazol-1-yl)acetic acid and ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form 2-(2-Pyrazol-1-ylpropanoylamino)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used in a wide range of scientific research, including studies on cardiovascular disease, cancer, and neurodegenerative disorders. In cardiovascular research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to study the effects of NO on blood vessel function and to investigate the mechanisms underlying hypertension. In cancer research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to study the effects of NO on tumor growth and metastasis. In neurodegenerative disorder research, 2-(2-Pyrazol-1-ylpropanoylamino)propanamide has been used to investigate the potential therapeutic effects of NO on conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-pyrazol-1-ylpropanoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(8(10)14)12-9(15)7(2)13-5-3-4-11-13/h3-7H,1-2H3,(H2,10,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBJVRVPRNYCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Amino-1-oxopropan-2-yl)-2-(1H-pyrazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![7-(cyclohexylmethyl)-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7553618.png)
![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)